2,2'-Azoxyfluorene
Overview
Description
2,2’-Azoxyfluorene is an organic compound with the molecular formula C26H18N2O It is a member of the azoxy compounds, which are characterized by the presence of an N=N-O functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Azoxyfluorene typically involves the oxidation of 2,2’-Aminofluorene. One common method is the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the azoxy compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Azoxyfluorene may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of alternative oxidizing agents and catalysts that are more environmentally friendly and economically viable may be explored.
Chemical Reactions Analysis
Types of Reactions
2,2’-Azoxyfluorene undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of nitro compounds.
Reduction: Reduction reactions can convert the azoxy group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Nitrofluorene derivatives.
Reduction: Aminofluorene derivatives.
Substitution: Halogenated fluorene derivatives.
Scientific Research Applications
2,2’-Azoxyfluorene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Azoxyfluorene involves its interaction with various molecular targets. The azoxy group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2,2’-Aminofluorene: The precursor to 2,2’-Azoxyfluorene, with an amino group instead of an azoxy group.
2,2’-Nitrofluorene: An oxidation product of 2,2’-Azoxyfluorene with a nitro group.
2,2’-Halofluorene: Halogenated derivatives of fluorene.
Uniqueness
2,2’-Azoxyfluorene is unique due to its azoxy functional group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
9H-fluoren-2-yl-(9H-fluoren-2-ylimino)-oxidoazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O/c29-28(22-10-12-26-20(16-22)14-18-6-2-4-8-24(18)26)27-21-9-11-25-19(15-21)13-17-5-1-3-7-23(17)25/h1-12,15-16H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNRXVIMXYTPID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N=[N+](C4=CC5=C(C=C4)C6=CC=CC=C6C5)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901030845 | |
Record name | 2-Azoxyfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901030845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15961-88-3 | |
Record name | 2-Azoxyfluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015961883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Azoxyfluorene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12362 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Azoxyfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901030845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Azoxyfluorene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44E6B29ZKX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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